molecular formula C19H30BNO3 B6319210 N,N-Bis(propan-2-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 815581-73-8

N,N-Bis(propan-2-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B6319210
CAS No.: 815581-73-8
M. Wt: 331.3 g/mol
InChI Key: RFUQJWHNSINVEP-UHFFFAOYSA-N
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Description

N,N-Bis(propan-2-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound that features a benzamide core with substituents that include isopropyl groups and a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(propan-2-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps. One common method includes the reaction of 2-bromo-N,N-bis(propan-2-yl)benzamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the dioxaborolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(propan-2-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can lead to the formation of simpler boron-containing compounds.

    Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions, which can modify the functional groups attached to the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce new functional groups to the benzamide core.

Scientific Research Applications

N,N-Bis(propan-2-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.

    Biology: The compound can be utilized in the development of boron-based drugs and as a probe in biological assays.

    Industry: It is employed in the production of advanced materials, such as polymers and catalysts, due to its unique boron-containing structure.

Mechanism of Action

The mechanism of action of N,N-Bis(propan-2-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with molecular targets through its boron-containing moiety. The dioxaborolane ring can participate in various chemical reactions, such as forming reversible covalent bonds with diols and other nucleophiles. This property makes it useful in applications like drug delivery and catalysis, where precise control over molecular interactions is required.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Bis(propan-2-yl)-2-boronic acid benzamide
  • N,N-Bis(propan-2-yl)-2-(pinacolborane)benzamide
  • N,N-Bis(propan-2-yl)-2-(boronic ester)benzamide

Uniqueness

N,N-Bis(propan-2-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its dioxaborolane ring, which imparts distinct chemical reactivity and stability. This feature differentiates it from other boron-containing benzamides and enhances its utility in various applications, particularly in the synthesis of complex organic molecules and the development of advanced materials.

Properties

IUPAC Name

N,N-di(propan-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30BNO3/c1-13(2)21(14(3)4)17(22)15-11-9-10-12-16(15)20-23-18(5,6)19(7,8)24-20/h9-14H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUQJWHNSINVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)N(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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